

# CGP77675 hydrate off-target effects to consider

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## Compound of Interest

Compound Name: CGP77675 hydrate

Cat. No.: B10823678

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## Technical Support Center: CGP77675 Hydrate

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **CGP77675 hydrate**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users anticipate and address potential issues in their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of **CGP77675 hydrate**?

**CGP77675 hydrate** is a potent inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).<sup>[1][2]</sup> It effectively inhibits the phosphorylation of peptide substrates and the autophosphorylation of purified c-Src, with IC<sub>50</sub> values in the low nanomolar range.<sup>[1][2]</sup>

Q2: What are the known off-target effects of **CGP77675 hydrate**?

While CGP77675 is selective for Src family kinases, it has been shown to inhibit other kinases at higher concentrations. The known off-targets include Epidermal Growth Factor Receptor (EGFR), v-Abl, Lck, Focal Adhesion Kinase (FAK), and Cdc2.<sup>[1]</sup> It is important to note that a comprehensive public kinase screen against a full kinome panel is not readily available, so other off-targets may exist.

Q3: Why is it crucial to consider off-target effects in my experiments?

Off-target effects can lead to misinterpretation of experimental results. Inhibition of unintended kinases can trigger signaling pathways unrelated to the primary target (Src), potentially causing unexpected phenotypes, toxicity, or confounding the validation of the intended mechanism of action.

Q4: At what concentrations are off-target effects likely to be observed?

Off-target effects are generally observed at concentrations higher than the IC<sub>50</sub> for the primary target. For CGP77675, while Src is inhibited at low nanomolar concentrations, off-targets like EGFR and v-Abl are inhibited at higher nanomolar to micromolar concentrations. It is recommended to perform a dose-response curve in your specific experimental system to determine the optimal concentration that inhibits Src with minimal off-target engagement.

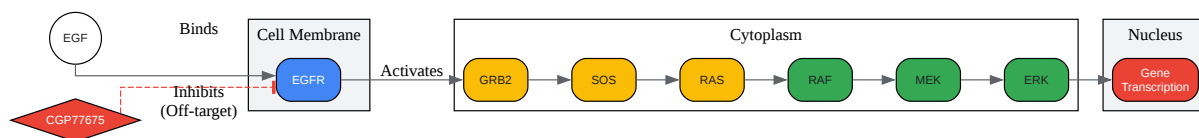
## Quantitative Data: Kinase Inhibition Profile of CGP77675

The following table summarizes the known inhibitory concentrations (IC<sub>50</sub>) of CGP77675 against its primary targets and identified off-targets. This data is compiled from in vitro kinase assays.

Kinase Target	IC50 (nM)	Kinase Family	Notes
c-Src (substrate)	5 - 20	Src Family (Primary Target)	Inhibition of peptide substrate phosphorylation.[1]
c-Src (auto)	40	Src Family (Primary Target)	Inhibition of autophosphorylation.[1]
Lck	290	Src Family (Primary Target)	A member of the Src family of kinases.[3]
EGFR	150	Receptor Tyrosine Kinase	Off-target.[3]
v-Abl	310	Non-receptor Tyrosine Kinase	Off-target.[3]
FAK	200	Non-receptor Tyrosine Kinase	Off-target.[1]
KDR (VEGFR2)	1000	Receptor Tyrosine Kinase	Off-target.[3]
Cdc2	>10,000	Serine/Threonine Kinase	Weak off-target.[1]

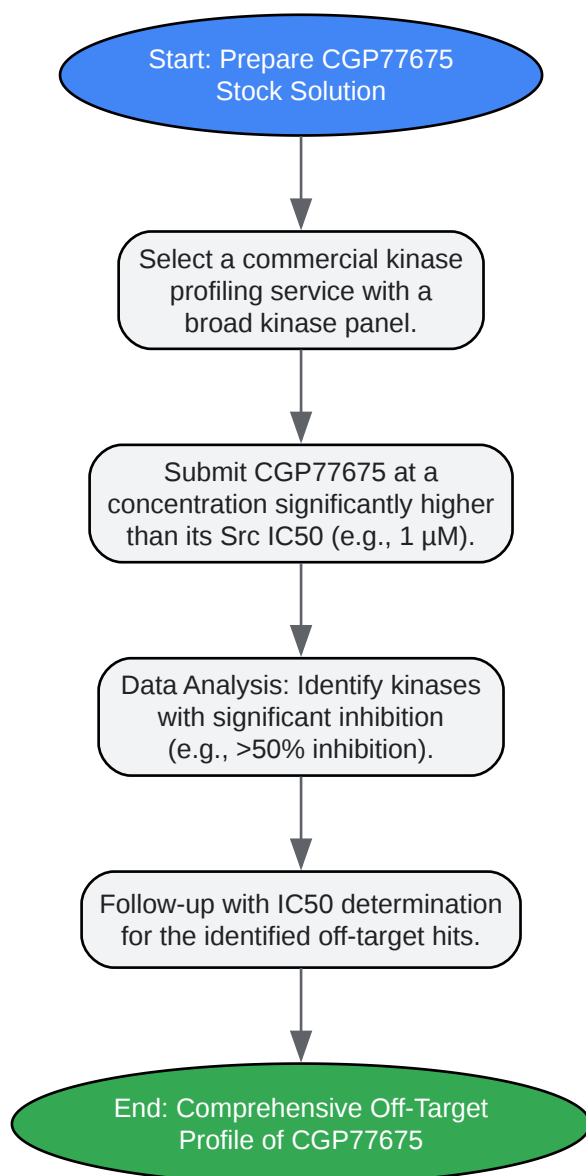
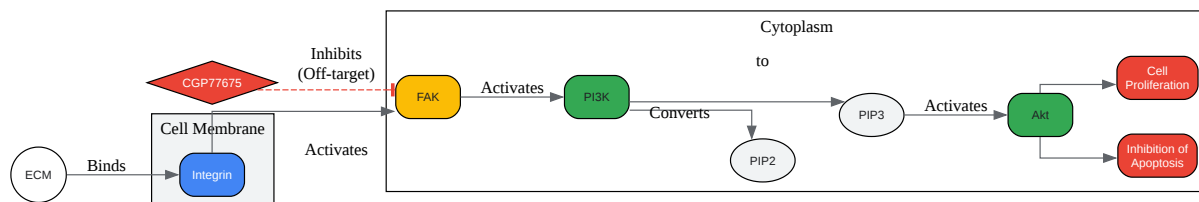
## Potential Off-Target Signaling Pathway Perturbations

The off-target activities of CGP77675 can potentially modulate key cellular signaling pathways. Below are diagrams illustrating how inhibition of known off-targets could affect these pathways.



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**Figure 1:** Potential inhibition of the EGFR-MAPK signaling pathway by CGP77675.



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